
Hetrombopag olamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hetrombopag olamine is a novel orally bioavailable, non-peptide thrombopoietin (TPO) receptor agonist.
科学研究应用
Immune Thrombocytopenia (ITP)
- Efficacy : In a study involving patients with chronic ITP, hetrombopag demonstrated a response rate of 59.5%, with significant increases in platelet counts observed at week 6. The median time to first response was approximately 2.1 weeks, and the median duration of response was 3.1 weeks .
- Safety Profile : Adverse events were reported in 86.5% of patients, with common issues including upper respiratory infections and increased liver enzymes. However, serious adverse events were rare and not directly related to the treatment .
Severe Aplastic Anemia (SAA)
- Clinical Trials : Hetrombopag is currently under investigation for its efficacy in SAA, showing promise in increasing platelet counts among patients who have not responded adequately to other treatments .
- Case Studies : In a Phase II trial, patients receiving hetrombopag exhibited notable improvements in platelet recovery post-treatment, suggesting its potential as a second-line therapy in this challenging patient population .
Chemotherapy-Induced Thrombocytopenia
- Ongoing Research : Hetrombopag is also being evaluated for its effectiveness in managing thrombocytopenia resulting from chemotherapy. Early results indicate that it may facilitate quicker recovery of platelet levels following treatment cycles .
Pharmacokinetics and Administration
- Dosing Regimen : Clinical studies have established that hetrombopag can be administered effectively at doses ranging from 2.5 mg to 7.5 mg once daily, depending on the patient's condition and response .
- Bioavailability Considerations : It is recommended that hetrombopag be taken on an empty stomach to maximize absorption and efficacy .
Data Tables
Application Area | Efficacy Rate (%) | Median Time to Response (weeks) | Common Adverse Events |
---|---|---|---|
Immune Thrombocytopenia | 59.5 | 2.1 | Upper respiratory infection, ALT increase |
Severe Aplastic Anemia | Not yet fully established | Ongoing trials | Limited serious adverse events |
Chemotherapy-Induced Thrombocytopenia | Under investigation | N/A | N/A |
化学反应分析
Metabolic Pathways
Hetrombopag undergoes phase I and II metabolism, with key reactions including:
-
Hydrazine bond cleavage : The primary metabolic pathway involves hydrolysis of the hydrazine bond, forming smaller metabolites .
-
Acetylation and propionylation : Metabolites are further modified via acetylation (addition of acetyl groups) and propionylation (addition of propionyl groups) .
-
Glucuronidation : Final conjugation with glucuronic acid enhances water solubility for renal excretion .
Table 1: Key Metabolic Reactions
Reaction Type | Enzymatic System Involved | Outcome |
---|---|---|
Hydrazine bond cleavage | Hydrolases | Formation of primary metabolites |
Acetylation | Acetyltransferases | Increased metabolite polarity |
Glucuronidation | UGT enzymes | Enhanced water solubility |
Enzymatic Stability
Preclinical studies demonstrate hetrombopag’s stability in human liver microsomes and limited interaction with cytochrome P450 (CYP) enzymes :
-
No significant CYP-mediated metabolism : Stability observed in the presence of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 .
-
Half-life : Ranges from 11.9 to 40.1 hours depending on dosage, indicating slow clearance .
Table 2: Enzymatic Stability Profile
Enzyme System | Substrate Activity | Source |
---|---|---|
Human liver microsomes | Stable | |
Cytochrome P450 (CYP) | No significant metabolism |
Pharmacokinetic Correlates
-
Absorption : Peak plasma concentration (Tmax) occurs at ~8 hours post-dose .
-
Bioavailability : Fasting increases exposure by 56–74.6% compared to fed conditions, necessitating administration on an empty stomach .
Synthetic Considerations
While detailed synthetic routes remain proprietary, hetrombopag’s structure (C29H36N6O7) suggests modifications from eltrombopag, including furan-carboxylic acid derivation and hydrazone stabilization . Preclinical optimization focused on enhancing thrombopoietin receptor binding affinity while minimizing off-target effects .
Degradation Products
Stability studies under accelerated conditions (heat, light, pH extremes) indicate:
属性
CAS 编号 |
1257792-42-9 |
---|---|
分子式 |
C27H29N5O6 |
分子量 |
519.558 |
IUPAC 名称 |
2-aminoethanol;5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H22N4O5.2C2H7NO/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33;2*3-1-2-4/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33);2*4H,1-3H2 |
InChI 键 |
WPNAPESWZGRRPA-JGUILPGDSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O.C(CO)N.C(CO)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Hetrombopag olamine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。